デシルグルコシド

概要

説明

Decyl glucoside is a non-ionic surfactant derived from natural sources such as corn glucose and decanol, which is derived from coconut. It is widely used in cosmetic formulations due to its mildness and biodegradability. Decyl glucoside is known for its excellent foaming capacity and is often used in products for sensitive skin, including baby shampoos and cleansers .

科学的研究の応用

Decyl glucoside has a wide range of applications in scientific research and industry:

Chemistry: Used as a surfactant in various chemical reactions and formulations.

Biology: Employed in the extraction and purification of membrane proteins due to its mild nature.

Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Commonly found in personal care products, cleaning agents, and emulsifiers due to its excellent foaming and cleansing properties

作用機序

Target of Action

Decyl glucoside is a non-ionic surfactant that primarily targets the skin and hair . It is used in a variety of cosmetic formulations, including baby shampoos and products for individuals with sensitive skin . Its role is to cleanse, emulsify, and stabilize these products, enhancing their efficacy and absorption .

Mode of Action

Decyl glucoside interacts with its targets by reducing the surface tension between the skin and impurities, allowing for easy removal of dirt and oils . As a surfactant, it enables water and oils to mix for a cohesive blend, which is crucial in cosmetic formulations . This interaction results in a more seamless application and absorption of the product .

Biochemical Pathways

Decyl glucoside operates through the mechanism of surfactants, creating a micelle structure that attracts and suspends dirt, oil, and impurities . Unlike harsh sulfate-based cleansers, decyl glucoside’s micelles act more like magnets, effectively removing unwanted materials without causing irritation .

Pharmacokinetics

It is known that decyl glucoside is a mild surfactant that is easily rinsed off, leaving no residue that could block pores . This suggests that it has good bioavailability when applied topically.

Result of Action

The action of decyl glucoside results in the effective cleansing of the skin and hair. It removes dirt, oil, and impurities without disrupting the skin’s natural lipid barrier . It also hydrates and protects the skin from drying out . In hair care, it helps remove buildup without stripping hair of color or natural oils .

Action Environment

Decyl glucoside is considered environmentally friendly as it is biodegradable and derived from renewable resources . It is often derived from plant-based sources like corn and coconuts . Its action, efficacy, and stability are influenced by environmental factors, but it is generally stable in a variety of conditions due to its non-ionic nature .

生化学分析

Biochemical Properties

Decyl glucoside is known for its role as a surfactant, which allows it to interact with various biomolecules. It has the ability to reduce surface tension between two phases, such as between a liquid and a solid or between two liquids . This property makes it an effective cleansing agent, capable of removing dirt and oil from the skin and hair .

Cellular Effects

Decyl glucoside is gentle on the skin and is often used in products designed for sensitive skin types . It helps in removing dirt, oil, and hydrates the skin well . In hair care preparations, it helps remove buildup without stripping hair of color or natural oils .

Molecular Mechanism

The molecular mechanism of decyl glucoside primarily involves its surfactant properties. It creates a micelle structure that attracts and suspends dirt, oil, and impurities without disrupting the skin’s natural lipid barrier . Unlike harsh sulfate-based cleansers, decyl glucoside’s micelles act more like magnets, effectively removing unwanted materials without causing irritation .

Temporal Effects in Laboratory Settings

Decyl glucoside is known for its stability and is self-preserved, containing no added preservatives . Over time, it continues to exhibit its surfactant properties without significant degradation .

Dosage Effects in Animal Models

While specific studies on the dosage effects of decyl glucoside in animal models are limited, it is generally recognized as safe and mild, even at higher concentrations used in personal care products .

Transport and Distribution

Decyl glucoside is primarily used topically in personal care products, where it is distributed across the surface of the skin or hair. It does not penetrate deeply into tissues but works at the surface level to cleanse and condition .

Subcellular Localization

As a surfactant used in topical applications, decyl glucoside does not have a specific subcellular localization. It functions at the cellular surface, interacting with the lipid bilayer of the skin cells to perform its cleansing and conditioning roles .

準備方法

Synthetic Routes and Reaction Conditions: Decyl glucoside is synthesized through the reaction of glucose from corn starch with decanol, a fatty alcohol derived from coconutThe reaction typically involves heating the mixture of glucose and decanol in the presence of a catalyst, such as microporous zeolite catalysts, at elevated temperatures (around 130°C) for several hours .

Industrial Production Methods: In industrial settings, the production of decyl glucoside often involves the use of engineered enzymes, such as β-glucosidase, in non-aqueous reaction systems. These systems may include organic solvents, ionic liquids, and co-solvent mixtures to enhance the yield and efficiency of the reaction .

化学反応の分析

Types of Reactions: Decyl glucoside primarily undergoes hydrolysis and transglucosylation reactions. In hydrolysis, the compound is broken down into glucose and decanol in the presence of water. Transglucosylation involves the transfer of glucose units to other molecules, forming new glucosides .

Common Reagents and Conditions:

Hydrolysis: Water and acidic or enzymatic catalysts.

Transglucosylation: Enzymes such as β-glucosidase, organic solvents, and ionic liquids.

Major Products Formed:

Hydrolysis: Glucose and decanol.

Transglucosylation: Various alkyl glucosides, depending on the acceptor molecules used.

類似化合物との比較

- Coco glucoside

- Lauryl glucoside

- Caprylyl/Capryl glucoside

- Sucrose cocoate

Comparison: Decyl glucoside is unique among alkyl glucosides due to its balance of mildness and foaming capacity. While coco glucoside and lauryl glucoside are also mild surfactants, decyl glucoside is particularly favored for sensitive skin formulations. Caprylyl/Capryl glucoside is known for its solubilizing properties, whereas sucrose cocoate is often used for its conditioning effects .

Decyl glucoside stands out for its excellent dermatological compatibility and biodegradability, making it a preferred choice in eco-friendly and sensitive skin products.

特性

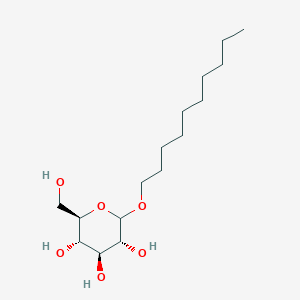

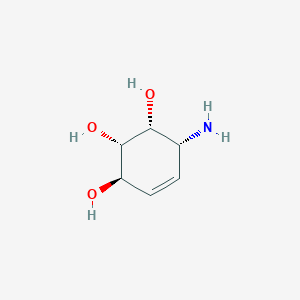

IUPAC Name |

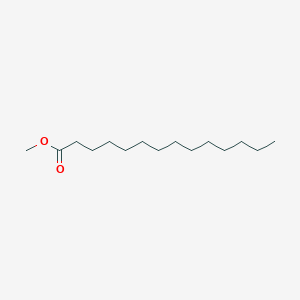

(3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-IWQYDBTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893008 | |

| Record name | Decyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 70% Aqueous solution: Clear brown viscous liquid with a mild odor; [BASF MSDS] | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54549-25-6, 68515-73-1, 141464-42-8 | |

| Record name | Decyl D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54549-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucopyranose, oligomers, decyl octyl glycosides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucopyranose, oligomeric, C8-16-alkyl glycosides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)

![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)